molecular formula C18H14F4N2O3S B269630 N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

Cat. No. B269630
M. Wt: 414.4 g/mol
InChI Key: UURBSGICTZELGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, also known as FTQS, is a novel sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. FTQS has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In vivo studies have shown that N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide exhibits potent antitumor activity in xenograft models of lung, breast, and colon cancer. Additionally, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit potent herbicidal activity against a variety of weeds, making it a potential alternative to traditional herbicides.

Advantages and Limitations for Lab Experiments

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has several advantages and limitations for lab experiments. One advantage is that it exhibits potent antitumor and anti-inflammatory activity in vitro and in vivo, making it a potential candidate for the development of new cancer and anti-inflammatory drugs. Another advantage is that it exhibits potent herbicidal activity, making it a potential alternative to traditional herbicides. However, one limitation is that the mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is not fully understood, which makes it difficult to optimize its pharmacological properties. Additionally, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has not been extensively studied for its potential toxicity and side effects, which may limit its use in clinical applications.

Future Directions

There are several future directions for research on N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and selective derivatives. Another direction is to study its potential toxicity and side effects, which may inform its use in clinical applications. Additionally, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has potential applications in materials science, such as in the development of fluorescent dyes, and further research in this area may lead to new materials with unique properties.

Synthesis Methods

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide involves the reaction of 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-sulfonamide with 4-fluoro-3-(trifluoromethyl)aniline in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide as a white solid. The yield of the reaction is typically around 50%, and the purity of the product can be increased through recrystallization.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In agriculture, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit potent herbicidal activity against a variety of weeds, making it a potential alternative to traditional herbicides. In materials science, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been studied for its potential use as a dye, as it exhibits strong fluorescence properties.

properties

Product Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

Molecular Formula

C18H14F4N2O3S

Molecular Weight

414.4 g/mol

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C18H14F4N2O3S/c1-9-6-16(25)23-17-10(2)5-12(8-13(9)17)28(26,27)24-11-3-4-15(19)14(7-11)18(20,21)22/h3-8,24H,1-2H3,(H,23,25)

InChI Key

UURBSGICTZELGU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=C(C=C(C=C12)S(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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